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Compound of Interest

Compound Name: FL118-14-Propanol

Cat. No.: B10861715 Get Quote

For Researchers, Scientists, and Drug Development Professionals

FL118, a novel camptothecin analogue, has demonstrated significant potential as an

anticancer agent. This technical guide provides an in-depth overview of its pharmacokinetic

and pharmacodynamic properties, summarizing key data and experimental methodologies to

support further research and development.

Pharmacokinetics
FL118 exhibits a favorable pharmacokinetic profile, characterized by rapid clearance from

systemic circulation and effective accumulation and retention in tumor tissues. This differential

distribution is a key contributor to its high efficacy and potentially lower systemic toxicity

compared to other camptothecin analogues.

Preclinical Pharmacokinetic Parameters
A summary of key pharmacokinetic parameters from a study in female SCID mice bearing

human tumor xenografts is presented below. Following a single intravenous (IV) administration

of 1.5 mg/kg FL118, concentrations were measured in plasma and tumor tissues.
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Tissue T1/2 (hr) Tmax (hr)
Cmax (ng/g or
ng/mL)

Plasma 1.788 0.167 43

FaDu Tumor 6.852 0.167 115

SW620 Tumor 12.75 0.167 158

Data sourced from

MedChemExpress,

citing Zhao H, et al.

Experimental Protocol: Pharmacokinetic Analysis in
Xenograft Models
The following outlines a typical protocol for assessing the pharmacokinetics of FL118 in tumor-

bearing mice.

1. Animal Model:

Severe combined immunodeficient (SCID) mice are commonly used.

Human tumor xenografts are established by subcutaneously implanting cancer cells (e.g.,

FaDu or SW620).

Treatment is initiated when tumors reach a specified volume (e.g., 100-200 mm³).

2. Drug Administration:

FL118 is formulated for intravenous (IV) administration. A typical formulation may include

DMSO and hydroxypropyl-β-cyclodextrin in saline.

A single dose (e.g., 1.5 mg/kg) is administered via tail vein injection.

3. Sample Collection:

At designated time points (e.g., 10 minutes, 1, 4, 12, 24, and 48 hours), blood and tumor

tissues are collected from cohorts of mice.
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4. Bioanalytical Method:

FL118 concentrations in plasma and tumor homogenates are determined using a validated

bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS).

5. Data Analysis:

Pharmacokinetic parameters, including half-life (T1/2), time to maximum concentration

(Tmax), and maximum concentration (Cmax), are calculated using appropriate software.

Pharmacodynamics
FL118 exerts its anticancer effects through a multi-targeted mechanism of action, leading to the

induction of apoptosis, cell cycle arrest, and inhibition of DNA repair. A key feature of FL118 is

its ability to overcome common mechanisms of drug resistance.

In Vitro Activity
FL118 demonstrates potent cytotoxic activity against a range of human cancer cell lines.

Cell Line Cancer Type IC50 (nM)
Assay Duration
(hrs)

A-549 Lung Carcinoma 8.94 ± 1.54 24

MDA-MB-231 Breast Carcinoma 24.73 ± 13.82 24

RM-1
Mouse Prostate

Carcinoma
69.19 ± 8.34 24

Bel-7402
Hepatocellular

Carcinoma
21.75 72

Data sourced from

MedChemExpress.[1]

In Vivo Antitumor Efficacy
Preclinical studies in xenograft models have consistently shown the superior antitumor activity

of FL118, including in models resistant to other chemotherapies.
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Tumor Model Treatment Schedule Efficacy

LOVO (Colorectal)
0.5 and 0.75 mg/kg, once

weekly

Significant tumor growth

inhibition compared to control.

[2]

Irinotecan-resistant FaDu and

SW620

1.5 mg/kg, every other day for

5 doses

Effective elimination of tumors

that had acquired irinotecan

resistance.[3]

Topotecan-resistant FaDu and

SW620
Not specified

Effective elimination of tumors

that had acquired topotecan

resistance.[3]

Mechanism of Action
FL118's primary mechanism involves the direct binding to and degradation of the oncoprotein

DDX5 (p68). This leads to the downregulation of multiple key survival and oncogenic proteins.

[1]

Key Molecular Targets and Cellular Effects:

Inhibition of Anti-Apoptotic Proteins: FL118 selectively inhibits the expression of survivin,

Mcl-1, XIAP, and cIAP2.[4][5] This shifts the balance within cancer cells towards apoptosis.

Induction of Pro-Apoptotic Proteins: The drug induces the expression of Bax and Bim, further

promoting programmed cell death.[4]

Cell Cycle Arrest: FL118 causes cell cycle arrest at the G2/M phase.[1]

Inhibition of DNA Repair: By downregulating survivin, FL118 subsequently reduces the

expression of RAD51, a critical component of the homologous recombination DNA repair

pathway. This sensitizes cancer cells to DNA damage.[2]

p53-Independent and -Dependent Activity: FL118's efficacy is largely independent of the p53

tumor suppressor status, a common factor in drug resistance.[4] In cells with wild-type p53,

FL118 can also induce p53-dependent senescence.[6]
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Overcoming Drug Efflux Pumps: FL118 is not a substrate for the drug efflux pumps P-

glycoprotein (P-gp/MDR1) and ABCG2/BCRP, which are major contributors to resistance to

other camptothecin analogues like irinotecan and topotecan.[3][7]

Experimental Protocols
Cell Viability Assay (MTT/XTT or similar):

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with a range of concentrations of FL118 for a specified duration (e.g., 24,

48, 72 hours).

A viability reagent (e.g., MTT) is added, and after incubation, the absorbance is read on a

plate reader.

IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining):

Cells are treated with FL118 at the desired concentration and time points.

Both adherent and floating cells are collected.

Cells are washed and stained with Annexin V-FITC and Propidium Iodide (PI) according to

the manufacturer's protocol.

The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.

Western Blot Analysis:

Cells are treated with FL118, and whole-cell lysates are prepared.

Protein concentrations are determined using a BCA or Bradford assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or

nitrocellulose membrane.
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Membranes are blocked and incubated with primary antibodies against target proteins (e.g.,

Survivin, Mcl-1, XIAP, cIAP2, DDX5, RAD51, cleaved PARP, Actin).

After washing, membranes are incubated with appropriate HRP-conjugated secondary

antibodies.

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

Human Tumor Xenograft Model:

Cell Preparation: Human cancer cells (e.g., LOVO, FaDu, SW620) are cultured and

harvested.

Implantation: A suspension of cells (e.g., 1-3 x 10^6) in media or Matrigel is subcutaneously

injected into the flank of immunocompromised mice (e.g., SCID or nude mice).

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

250 mm³). Mice are then randomized into control and treatment groups.

Treatment: FL118 (or vehicle control) is administered according to a predetermined schedule

and route (e.g., 0.75 mg/kg, i.p., once weekly).

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times

per week).

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, and tumors from all groups are excised and weighed.

Visualizations
Signaling Pathway of FL118
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Caption: FL118 binds to DDX5, leading to its degradation and the downregulation of

downstream targets.

Experimental Workflow for In Vivo Efficacy
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Caption: A typical workflow for evaluating the in vivo antitumor efficacy of FL118 in a xenograft

model.

Pharmacokinetic and Pharmacodynamic Relationship

FL118 Pharmacokinetic/Pharmacodynamic Relationship

Pharmacokinetics (PK)
'What the body does to the drug'

Pharmacodynamics (PD)
'What the drug does to the body'

Drives

Reduced Systemic Toxicity

High Therapeutic Efficacy

Rapid Blood Clearance
High Tumor Accumulation

Long Tumor Retention

Inhibition of DDX5 & Targets
Induction of Apoptosis

Tumor Regression

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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